molecular formula C4H5NO3 B1609812 5-Methyl-2,4-oxazolidinedione CAS No. 27770-23-6

5-Methyl-2,4-oxazolidinedione

Cat. No.: B1609812
CAS No.: 27770-23-6
M. Wt: 115.09 g/mol
InChI Key: ZBBUWSWHUXAKGA-UHFFFAOYSA-N
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Description

5-Methyl-2,4-oxazolidinedione is a heterocyclic organic compound with the molecular formula C4H5NO3. It belongs to the class of oxazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group attached to the carbon at position 5.

Biochemical Analysis

Biochemical Properties

5-Methyl-2,4-oxazolidinedione plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with T-type calcium channels in thalamic neurons, where it reduces T-type calcium currents. This interaction inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus, leading to a dampening of abnormal thalamocortical rhythmicity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In the central nervous system, it influences cell function by reducing the number of absence seizures. This compound acts on thalamic neurons in the thalamic reticular nucleus, which is associated with absence seizures. By reducing T-type calcium currents, it affects cell signaling pathways and gene expression, ultimately impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action on T-type calcium channels in thalamic neurons. By reducing T-type calcium currents, it inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of abnormal thalamocortical rhythmicity, which is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces the number of absence seizures without significant adverse effects. At higher doses, toxic effects such as clumsiness, unsteadiness, severe dizziness, and severe drowsiness have been observed. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways primarily in the liver. It is metabolized by cytochrome P450 isozyme 2C9, which demethylates the compound to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. This metabolic pathway is crucial for the compound’s pharmacological activity and its interaction with other enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is primarily distributed in the central nervous system, where it exerts its effects on thalamic neurons. Its localization and accumulation in specific tissues are influenced by its interaction with transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within thalamic neurons. It targets specific compartments or organelles within these cells, where it exerts its effects on T-type calcium channels. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4-oxazolidinedione can be achieved through various methods. One common approach involves the reaction of L-alanine with triphosgene in dry tetrahydrofuran (THF) under nitrogen flux at elevated temperatures . This method ensures the formation of the oxazolidinedione ring structure with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-oxazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinedione to its reduced forms.

    Substitution: The methyl group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5-Methyl-2,4-oxazolidinedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 5 differentiates it from other oxazolidinediones, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUWSWHUXAKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437388
Record name 5-Methyl-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27770-23-6
Record name 5-Methyl-2,4-oxazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027770236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-oxazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2,4-OXAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SD57S5YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-Methyl-2,4-oxazolidinedione (DMO) used to determine intracellular pH?

A: DMO is a weak acid that can passively diffuse across cell membranes. Its ability to distribute itself between the intracellular and extracellular spaces is dependent on pH gradients. By measuring the concentration of DMO in both compartments, researchers can calculate the intracellular pH using the Henderson-Hasselbalch equation. This technique has been effectively used to determine total body and skeletal muscle intracellular pH. []

Q2: What are the advantages of using gas chromatography to evaluate DMO concentration compared to traditional spectrophotometric methods?

A: Gas chromatography offers several advantages for DMO evaluation compared to spectrophotometry. It provides higher sensitivity, allowing for detection of smaller amounts of DMO. Additionally, the method described in the research utilizes an extraction process that improves accuracy by minimizing interference from other compounds present in biological samples. []

Q3: How is this compound (DMO) related to antiepileptic drugs?

A: DMO is the primary metabolite of the antiepileptic drug trimethadione (Tridione). Trimethadione undergoes almost complete demethylation in the body, resulting in the accumulation of DMO. This has led researchers to investigate whether DMO itself contributes to the therapeutic effects of trimethadione in treating petit mal epilepsy. []

Q4: Has the antiepileptic activity of this compound (DMO) been clinically studied?

A: While the antiepileptic properties of trimethadione are well-established, the role of its metabolite, DMO, is less clear. Research suggests that DMO accumulates in the body at much higher levels than trimethadione itself. Clinical trials have been conducted to directly compare the efficacy of DMO and trimethadione in controlling petit mal epilepsy. []

Q5: What analytical techniques are used to measure paramethadione and its metabolite 5-ethyl-5-methyl-2,4-oxazolidinedione in serum?

A: Gas liquid chromatography (GLC) is a sensitive and reproducible method for quantifying paramethadione and its metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione, in serum. This method enables researchers to track the pharmacokinetics of these compounds following administration. []

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